2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
“2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide” is a chemical compound with the molecular formula C8H9N5O . It has an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .
Synthesis Analysis
A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized in good yield and were characterized by spectral methods and elemental analysis .
Molecular Structure Analysis
In the amide group of the molecule, the C-N bond is relatively short [1.3283 (16) Å], suggesting some degree of electronic delocalization in the molecule .
Chemical Reactions Analysis
The title compound was synthesized by the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol .
Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 504.0±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.3±3.0 kJ/mol and a flash point of 258.6±25.4 °C .
Scientific Research Applications
Applications in DNA Binding and Cellular Analysis
2-(1H-Benzotriazol-1-yl)-N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]Acetohydrazide, and its analogues, have been extensively researched for their potential applications in scientific research, particularly focusing on their interactions with DNA and cellular components. A closely related compound, Hoechst 33258, a minor groove binder known for its specificity to AT-rich sequences of double-stranded B-DNA, has provided a foundation for understanding how such molecules can be utilized in cellular biology. The ability of Hoechst derivatives to penetrate cells has led to their widespread use in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. These applications underscore the potential utility of this compound in cellular analysis and molecular biology research, highlighting its relevance for chromosomal studies and DNA content analysis in various biological specimens (Issar & Kakkar, 2013).
Mechanism of Action
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c16-11-5-6-14(22)10(7-11)8-17-19-15(23)9-21-13-4-2-1-3-12(13)18-20-21/h1-8,22H,9H2,(H,19,23)/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQBZHCRALDPZ-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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